molecular formula C10H14N2O2 B1399036 Ethyl 2-[methyl(pyridin-4-yl)amino]acetate CAS No. 210962-15-5

Ethyl 2-[methyl(pyridin-4-yl)amino]acetate

Cat. No. B1399036
M. Wt: 194.23 g/mol
InChI Key: AOUSURBMGCETNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07396844B1

Procedure details

17 g (113 mmol) of 4-chloropyridine, 17 g (111 mmol) of ethyl (methylamino)acetate and 47 ml (333 mmol) of triethylamine were stirred in 350 ml of xylene at 130° C. for 24 hours. After the treatment with ethyl acetate as the extractant in an ordinary manner, the title compound was obtained.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:8][NH:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].C(N(CC)CC)C.C(OCC)(=O)C>C1(C)C(C)=CC=CC=1>[CH3:8][N:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
17 g
Type
reactant
Smiles
CNCC(=O)OCC
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
350 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=NC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.